molecular formula C24H22N2O6S B6056764 diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate

diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate

Cat. No. B6056764
M. Wt: 466.5 g/mol
InChI Key: HYTMKCYUFHANNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate, also known as BTTP, is a chemical compound that belongs to the class of thiophene derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and electronics.

Mechanism of Action

The mechanism of action of diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate is not fully understood. However, it is believed that its ability to chelate metal ions is responsible for its fluorescence properties. The formation of a complex between diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate and a metal ion leads to a change in the electronic properties of the molecule, resulting in fluorescence. In photodynamic therapy, diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate is activated by light, leading to the formation of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate has been shown to have low toxicity and is relatively stable in biological environments. It has been demonstrated to be able to chelate various metal ions, including copper, zinc, and iron. Additionally, diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate is its ability to selectively detect metal ions, making it a useful tool for metal ion detection in biological samples. Additionally, its low toxicity and stability in biological environments make it a useful tool for in vivo studies. However, one limitation of diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate is its relatively low quantum yield, which can limit its sensitivity in certain applications.

Future Directions

There are several future directions for the study of diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate. One potential direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate and its potential applications in various fields. Finally, the development of diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate-based sensors and imaging agents for medical diagnosis and treatment is an exciting avenue for future research.

Synthesis Methods

The synthesis of diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of ethyl acetoacetate with thiophene-2-carboxylic acid to form ethyl 2-thiophenecarboxylate. This intermediate product is then reacted with benzoyl chloride to form ethyl 2-benzoylthiophene-3-carboxylate. Finally, the reaction of this compound with ethylenediamine in the presence of acetic acid leads to the formation of diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate.

Scientific Research Applications

Diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate has various applications in scientific research. It has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, diethyl 2,5-bis(benzoylamino)-3,4-thiophenedicarboxylate has been investigated for its potential use in organic field-effect transistors and organic solar cells.

properties

IUPAC Name

diethyl 2,5-dibenzamidothiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c1-3-31-23(29)17-18(24(30)32-4-2)22(26-20(28)16-13-9-6-10-14-16)33-21(17)25-19(27)15-11-7-5-8-12-15/h5-14H,3-4H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTMKCYUFHANNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,5-bis[(phenylcarbonyl)amino]thiophene-3,4-dicarboxylate

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